molecular formula C20H14ClFN4O2S B14970497 1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-(4-chlorophenyl)-6-(4-fluorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B14970497
M. Wt: 428.9 g/mol
InChI Key: SLQKUSZJWVYAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in its structure makes it a unique scaffold for drug design and development.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE can be compared with other triazolothiadiazine derivatives, such as:

  • 1-[7-ACETYL-3-(4-METHOXYPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
  • 1-[7-ACETYL-3-(4-BROMOPHENYL)-6-(4-FLUOROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE

These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological activities and applications

Properties

Molecular Formula

C20H14ClFN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

1-[5-acetyl-3-(4-chlorophenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H14ClFN4O2S/c1-11(27)18-17(13-5-9-16(22)10-6-13)25(12(2)28)26-19(23-24-20(26)29-18)14-3-7-15(21)8-4-14/h3-10H,1-2H3

InChI Key

SLQKUSZJWVYAHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.